molecular formula C14H18N2 B11891074 (R)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

(R)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole

Cat. No.: B11891074
M. Wt: 214.31 g/mol
InChI Key: UVDFYIVTMMIMNI-CQSZACIVSA-N
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Description

®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a tetrahydronaphthalene moiety linked to a dihydroimidazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydronaphthalene and imidazole derivatives.

    Reaction Conditions: The key steps may include alkylation, cyclization, and chiral resolution. Specific reagents and catalysts, such as Lewis acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding imidazole oxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole: The enantiomer of the compound, which may have different biological activities.

    2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole: A similar compound with a different substitution pattern on the imidazole ring.

Uniqueness

The uniqueness of ®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole lies in its specific chiral configuration and the combination of the tetrahydronaphthalene and dihydroimidazole moieties, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-[(1R)-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C14H18N2/c1-14(13-15-9-10-16-13)8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3,(H,15,16)/t14-/m1/s1

InChI Key

UVDFYIVTMMIMNI-CQSZACIVSA-N

Isomeric SMILES

C[C@]1(CCCC2=CC=CC=C21)C3=NCCN3

Canonical SMILES

CC1(CCCC2=CC=CC=C21)C3=NCCN3

Origin of Product

United States

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